3-Nitrobenzyl alcohol-OD

Stable isotope-labeled internal standard LC-MS/MS quantification Isotope dilution mass spectrometry

3-Nitrobenzyl alcohol-OD (CAS 117897-59-3) is a stable isotope-labeled analog of 3-nitrobenzyl alcohol in which the hydroxyl proton is selectively replaced by deuterium at the benzylic alcohol position, yielding the molecular formula O₂NC₆H₄CH₂OD and a molecular weight of 154.14 Da. This single-site deuteration produces a nominal +1 Da mass shift relative to the unlabeled parent compound (3-nitrobenzyl alcohol, CAS 619-25-0, MW 153.14 Da).

Molecular Formula C7H7NO3
Molecular Weight 154.143
CAS No. 117897-59-3
Cat. No. B568147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzyl alcohol-OD
CAS117897-59-3
Synonyms3-NITROBENZYL ALCOHOL-OD
Molecular FormulaC7H7NO3
Molecular Weight154.143
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CO
InChIInChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i9D
InChIKeyCWNPOQFCIIFQDM-QOWOAITPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitrobenzyl alcohol-OD (CAS 117897-59-3): Site-Specific Deuterated Internal Standard and FAB Matrix Compound


3-Nitrobenzyl alcohol-OD (CAS 117897-59-3) is a stable isotope-labeled analog of 3-nitrobenzyl alcohol in which the hydroxyl proton is selectively replaced by deuterium at the benzylic alcohol position, yielding the molecular formula O₂NC₆H₄CH₂OD and a molecular weight of 154.14 Da. This single-site deuteration produces a nominal +1 Da mass shift relative to the unlabeled parent compound (3-nitrobenzyl alcohol, CAS 619-25-0, MW 153.14 Da) . The compound belongs to the nitrobenzyl alcohol class, widely recognized for its dual role as a liquid matrix in fast atom bombardment (FAB) mass spectrometry and as a substrate for cytosolic alcohol dehydrogenase . The site-specific -OD labeling distinguishes it from perdeuterated variants such as 3-nitrobenzyl-d₆ alcohol and enables targeted applications in quantitative mass spectrometry, hydrogen-exchange studies, and photochemical mechanistic investigations where retention of aromatic proton signals is analytically advantageous .

ISTD Co-eluting SIL-IS for isotope dilution LC-MS/MS quantification
FAB matrix Site-specific deuterium donor for exchangeable hydrogen counting in FAB-MS
Mechanistic probe α-deuterium isotope effect for benzylic C–H activation studies

Why Unlabeled 3-Nitrobenzyl Alcohol or Alternative Deuteration Patterns Cannot Replace 3-Nitrobenzyl alcohol-OD in Quantitative and Mechanistic Workflows


Generic substitution of 3-nitrobenzyl alcohol-OD with the unlabeled parent compound (CAS 619-25-0) fails in any workflow relying on mass spectrometric differentiation because the two species co-elute chromatographically and produce identical fragmentation patterns, precluding their use as distinguishable internal standard/analyte pairs in isotope dilution mass spectrometry . Substitution with perdeuterated variants such as 3-nitrobenzyl-d₆ alcohol (MW 159.17 Da, +6 Da shift) introduces excessive mass displacement that can alter chromatographic retention time, complicate spectral interpretation when multiple deuterium atoms undergo exchange, and eliminate aromatic ¹H NMR signals needed for structural confirmation in parallel characterization workflows [1]. Furthermore, the site-specific -OD label at the hydroxyl position is mechanistically essential for hydrogen-deuterium exchange experiments in FAB-MS, where the deuterium is strategically positioned at the exchangeable site to enable counting of active hydrogens in analyte molecules—a capability that neither the unlabeled compound nor ring-deuterated analogs can provide [2]. The quantitative evidence below establishes the specific dimensions along which 3-nitrobenzyl alcohol-OD offers verifiable procurement and selection advantages.

Feature
Target (-OD)
Unlabeled analog
Perdeuterated d6
ISTD capability
+1 Da distinct MS channel
Co-elutes, identical signal
+6 Da may shift retention time
H/D exchange
Exchangeable at hydroxyl
No exchangeable deuterium
Ring D may exchange, spectral complexity
NMR compatibility
Retains aromatic 1H signals
Full 1H signals
Aromatic 1H lost

Quantitative Differentiation Evidence for 3-Nitrobenzyl alcohol-OD: Head-to-Head and Cross-Study Comparative Data


Precise +1 Da Mass Shift with 98 atom% D Enrichment vs. Unlabeled 3-Nitrobenzyl Alcohol

3-Nitrobenzyl alcohol-OD (MW 154.14 Da) exhibits a nominal +1 Da mass shift relative to unlabeled 3-nitrobenzyl alcohol (MW 153.14 Da, CAS 619-25-0), corresponding to a precise monoisotopic mass difference of +1.0063 Da arising from single-site ¹H→²H substitution at the hydroxyl position . The commercially available product is specified at 98 atom% D isotopic enrichment, ensuring that the M+1 ion intensity in the deuterated product is ≥98% of the total molecular ion envelope, which directly determines the lower limit of quantification (LLOQ) achievable in isotope dilution LC-MS/MS assays . By contrast, natural-abundance deuterium in the unlabeled compound contributes only ~0.015% to the M+1 channel, making it wholly unsuitable as a distinguishable co-eluting internal standard .

Mass shift & enrichment
Head-to-head
+1.0063 Da; 98 atom% D
Enables distinct ISTD channel for LC-MS/MS
>6,500-fold enrichment over natural abundance D
Stable isotope-labeled internal standard LC-MS/MS quantification Isotope dilution mass spectrometry

FAB Matrix Functionality: DNBA Enables Exchangeable Hydrogen Counting in Antitumor Agents Where Deuterated Glycerol Fails

Reddy et al. (1989) demonstrated that deuterium-labeled 3-nitrobenzyl alcohol (DNBA) used as a FAB matrix enables direct determination of the number of exchangeable hydrogens in analyte molecules through H/D exchange patterns observed in the mass spectrum. The study analyzed five selected antitumor agents, establishing that DNBA functions as both ionization matrix and deuterium donor, eliminating the need for pre-exchange sample preparation [1]. Critically, the authors noted that 'the use of DNBA may be of value for samples which provide no FAB spectra when deuterium-labeled glycerol is used as a matrix,' explicitly positioning DNBA as a rescue matrix for refractory samples that fail with the conventional deuterated glycerol approach [2]. The -OD labeling at the exchangeable hydroxyl site of 3-nitrobenzyl alcohol ensures that only the active deuterium participates in exchange, avoiding the spectral complexity introduced by ring-deuterated analogs where multiple non-exchangeable deuterons contribute to the isotope pattern .

FAB matrix rescue
Head-to-head
DNBA succeeds where d-glycerol fails
Supports exchangeable H counting in refractory analytes
Demonstrated on 5 antitumor agents (Reddy 1989)
Fast atom bombardment mass spectrometry Hydrogen-deuterium exchange Active hydrogen determination Antitumor agent analysis

Superior Alcohol Dehydrogenase Substrate Kinetics: 3-Nitrobenzyl Scaffold vs. 2- and 4-Nitrobenzyl Positional Isomers

In a systematic steady-state kinetic study of rat hepatic enzymes, 3-nitrobenzyl alcohol was identified as the best substrate for cytosolic alcohol dehydrogenase among the three mononitrobenzyl alcohol positional isomers, with Vmax = 1.48 nmol/min/mg protein, Km = 503 μM, and catalytic efficiency V/K = 3.15 × 10⁻³ nmol/min/mg protein/μM . By comparison, 2-nitrobenzyl alcohol was not metabolized at all by the alcohol dehydrogenase preparation, while 4-nitrobenzyl alcohol exhibited a V/K value approximately 60% of that measured for the 3-isomer, indicating substantially lower catalytic efficiency [1]. For microsomal glucuronyltransferase, the rank order reversed: 2-nitrobenzyl alcohol was the best substrate (Vmax = 3.59 nmol/min/mg, Km = 373 μM), with 3-nitrobenzyl alcohol showing similar Vmax but approximately half the V/K and double the Km [2]. These positional isomer differences demonstrate that the 3-nitro substitution pattern confers optimal recognition by alcohol dehydrogenase, a property retained in the deuterated -OD variant since the aromatic substitution pattern is unchanged.

ADH substrate kinetics
Cross-study
V/K >1.67-fold higher vs. 4-NBA; 2-NBA not metabolized
Supports 3-nitro scaffold for ADH-coupled assays
Rat hepatic cytosol; Km 503 µM
Alcohol dehydrogenase substrate Hepatic metabolism Enzyme kinetics Nitrobenzyl alcohol isomer comparison

Photoredox Quantum Yield (Φ = 0.055) and Alpha-Deuterium Isotope Effects Enable Mechanistic Probing of Benzylic C–H Bond Cleavage

The photoredox reaction of m-nitrobenzyl alcohol in aqueous solution proceeds with a quantum yield of Φ = 0.055, as established by Wan and Yates (1986) and subsequently cited as a benchmark value for comparative photochemical efficiency studies [1]. The same study reports α-deuterium isotope effects for the parent m-nitrobenzyl alcohol derivatives, providing direct evidence that substitution of the benzylic C–H hydrogen with deuterium (as in 3-nitrobenzyl alcohol-OD) alters the photochemical reaction rate, consistent with rate-limiting benzylic C–H bond cleavage in the excited state [2]. The quantum yield of Φ = 0.055 for the protiated compound serves as the reference baseline; the α-deuterium isotope effect reported (though the exact kH/kD value is behind the journal paywall) would be manifested as a reduced quantum yield for 3-nitrobenzyl alcohol-OD, making it a valuable probe for mechanistic studies of photoredox pathways [3]. This contrasts with the o-nitrobenzyl alcohol series, where KIE values up to 8.3 have been reported, confirming that the magnitude of the isotope effect is regioisomer-dependent and that m-nitrobenzyl systems exhibit distinct photochemical behavior.

Photoredox quantum yield
Data to verify
Φ = 0.055 reported; α-KIE behind paywall
Supports mechanistic probe; verify full isotope effect
Wan & Yates 1986; m-NBA photoredox baseline
Photoredox chemistry Kinetic isotope effect Nitrobenzyl alcohol photochemistry Quantum yield determination

Reduced Fragmentation in FAB-MS: 3-Nitrobenzyl Alcohol vs. Glycerol as Liquid Matrix

A comparative study of liquid matrices for FAB-MS demonstrated that the use of glycerol as a matrix leads to extensive fragmentation of analyte ions, whereas 3-nitrobenzyl alcohol (3-NBA) provides significantly softer ionization with better preservation of molecular ion species [1]. This matrix-dependent fragmentation control was observed across multiple analyte classes including anthracyclines and phosphocinnamates, establishing 3-NBA as a preferred matrix when intact molecular ion information is analytically critical [2]. The study compared four matrices: thiodiglycol, 3-nitrobenzyl alcohol, diglyme, and sulfolane, all of which produced less fragmentation than glycerol. While this comparison was performed with unlabeled 3-NBA, the physicochemical properties governing matrix performance (viscosity, proton affinity, surface activity) are not materially altered by single-site -OD deuteration, meaning the deuterated analog retains the fragmentation-reduction advantage while adding the hydrogen-exchange functionality described in Evidence Item 2 [3].

Fragmentation control
Cross-study
3-NBA
Softer ionization preserves molecular ions
Observed in anthracyclines & phosphocinnamates
FAB matrix selection Fragmentation control Soft ionization Liquid matrix comparison

Optimal Scientific and Industrial Application Scenarios for 3-Nitrobenzyl alcohol-OD Stemming from Quantitative Differentiation Evidence


Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis of 3-Nitrobenzyl Alcohol and Its Metabolites

In pharmacokinetic and toxicokinetic studies of nitrobenzyl alcohol disposition, 3-nitrobenzyl alcohol-OD serves as the ideal stable isotope-labeled internal standard (SIL-IS) for quantifying the unlabeled analyte in biological matrices. The +1 Da mass shift (MW 154.14 vs. 153.14) ensures baseline resolution in the mass spectrometer without altering chromatographic retention time, while the 98 atom% D enrichment guarantees that cross-contribution from the internal standard to the analyte channel is ≤2%, preserving assay accuracy at low concentrations . This application is directly supported by the isotopic enrichment specifications described in Evidence Item 1 (Section 3) and is consistent with the established role of 3-nitrobenzyl alcohol as an internal standard in published GC-MS methods for patulin determination, where the deuterated analog would eliminate any potential co-elution ambiguity [1].

FAB-MS Determination of Exchangeable Hydrogen Content in Natural Products and Pharmaceutical Compounds

For structural elucidation of novel natural products, peptide therapeutics, or drug metabolites where the number of exchangeable hydrogens (OH, NH, SH groups) must be determined, 3-nitrobenzyl alcohol-OD functions simultaneously as FAB matrix and deuterium exchange donor. The Reddy et al. (1989) protocol—demonstrated on five antitumor agents—enables direct counting of active hydrogens from the mass shift observed in the FAB spectrum without requiring separate H/D exchange derivatization steps [2]. This dual-function capability is unique to deuterated 3-nitrobenzyl alcohol among common FAB matrices and is the direct application of the evidence presented in Evidence Item 2 (Section 3). The method is particularly valuable when sample quantity is limited, as it combines matrix and labeling steps into a single preparation.

Mechanistic Probe for Benzylic C–H Activation in Photoredox and Enzymatic Oxidation Studies

The α-deuterium isotope effect on benzylic C–H(D) cleavage, documented for m-nitrobenzyl alcohol in photoredox chemistry (Wan & Yates, 1986, Evidence Item 4) and in enzymatic oxidation by alcohol dehydrogenase (Evidence Item 3), positions 3-nitrobenzyl alcohol-OD as a mechanistic probe for distinguishing rate-limiting C–H bond cleavage from other steps in both photochemical and enzymatic reaction cycles. By comparing the reaction rate or quantum yield of the deuterated compound to the protiated baseline (Φ = 0.055), researchers can determine whether benzylic hydrogen abstraction is kinetically significant in a given system. The retention of aromatic protons in the -OD variant (as opposed to ring-deuterated d₆ analogs) also permits parallel ¹H NMR monitoring of the aromatic region during reaction progress, a practical advantage in mechanistic workflows.

FAB-MS Analysis of Fragile Analytes Requiring Both Soft Ionization and H/D Exchange Capability

For FAB-MS analysis of compounds that undergo extensive fragmentation in glycerol matrices—such as anthracyclines, phosphocinnamates, and glycopeptides—3-nitrobenzyl alcohol-OD offers the demonstrated fragmentation-suppression advantage of the 3-NBA scaffold (Evidence Item 5) combined with the hydrogen-exchange functionality needed for structural characterization (Evidence Item 2). This combined capability is unavailable from any single alternative matrix: glycerol provides exchange capability (via d-glycerol) but causes high fragmentation; thioglycerol and sulfolane provide softer ionization but lack integrated deuterium-exchange functionality. Procurement of 3-nitrobenzyl alcohol-OD thus consolidates two analytical objectives into a single matrix preparation, reducing sample consumption and analysis time [2].

Application
Selection property
Validation focus
LC-MS/MS quantification of 3-NBA in research matrices
+1 Da co-eluting SIL-IS
Isotope dilution accuracy & LLOQ
FAB-MS active hydrogen counting
Deuterium donor matrix
H/D exchange pattern interpretation
Photoredox & enzymatic mechanistic studies
α-deuterium isotope effect
Quantum yield & rate comparison
FAB-MS of fragile analytes with H/D exchange
Low-fragmentation liquid matrix
Molecular ion preservation
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